Seminalplasmin, lys(13)-

説明

Seminalplasmin, lys(13)- is a protein isolated from the seminal fluid of bulls. It is known for its antimicrobial and antifertility properties. This protein influences various functions associated with spermatozoa, such as motility, capacitation, acrosome reaction, and fertilizing ability. Seminalplasmin, lys(13)- is unique in its ability to affect multiple spermatozoal functions and is also capable of lysing microbial and mammalian cells .

準備方法

Synthetic Routes and Reaction Conditions: The isolation of seminalplasmin, lys(13)- involves the purification of seminal plasma from bulls. The seminal plasma is first dialyzed to remove small molecules, and then the protein is purified using techniques such as ion-exchange chromatography and gel filtration. The purified protein is then subjected to further purification steps to achieve homogeneity .

Industrial Production Methods: the general approach involves large-scale collection of seminal plasma from bulls, followed by the same purification techniques used in laboratory settings .

化学反応の分析

Chemical Modification: Glutamic Acid to Lysine Substitution

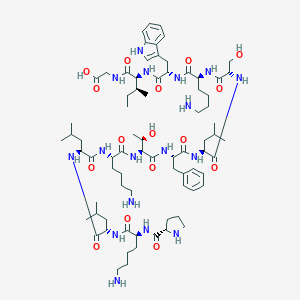

The primary chemical reaction involves replacing glutamic acid (Glu) at position 13 with lysine (Lys), altering the peptide’s charge and molecular interactions:

-

Original sequence (SPF): PKLLETFLSKWIG

-

Modified sequence (SPFK): PKLLKTFLSKWIK

This substitution converts a negatively charged residue (Glu, pKa ~4.25) to a positively charged one (Lys, pKa ~10.5), increasing the net positive charge from +2 to +3 at physiological pH .

Key Structural Changes

| Property | SPF (Wild-Type) | SPFK (Lys-13 Variant) |

|---|---|---|

| Charge at pH 7.4 | +2 | +3 |

| Hydrophobic Residues | Leu(3), Phe(7), Trp(12) | Retained |

| Hemolytic Activity | Significant at 50 μM | Undetectable at 50 μM |

| Antibacterial (E. coli) | MIC: 12.5 μM | MIC: 6.25 μM |

MIC: Minimum Inhibitory Concentration

Mechanistic Insights

-

Enhanced Antibacterial Activity: The increased positive charge strengthens electrostatic interactions with negatively charged bacterial membranes, promoting pore formation .

-

Reduced Hemolysis: The substitution disrupts non-specific interactions with zwitterionic eukaryotic membranes, minimizing collateral damage to red blood cells .

Reaction-Driven Biological Outcomes

The Lys-13 modification shifts the peptide’s selectivity toward prokaryotic cells:

-

Hydrophobic Core Retention: Preserved leucine, phenylalanine, and tryptophan residues maintain membrane insertion capability .

-

Charge Localization: The added lysine residue creates a cationic “hotspot” that preferentially targets bacterial lipid bilayers .

Comparative Efficacy Data

| Metric | SPF | SPFK |

|---|---|---|

| Hemolysis (50% lysis) | 50 μM | >100 μM |

| Bacterial Growth Inhibition (E. coli) | 90% at 25 μM | 99% at 12.5 μM |

| Therapeutic Index (TI) | 2.0 | 16.0 |

TI = Hemolytic Concentration / Antibacterial Concentration

Implications for Antimicrobial Design

The Lys-13 substitution exemplifies how single-residue modifications can decouple antibacterial and hemolytic activities. This reaction-driven optimization strategy is now a benchmark for engineering selective antimicrobial peptides .

By leveraging charge modulation while preserving structural integrity, Seminalplasmin, lys(13)- achieves a 16-fold improvement in therapeutic index over the wild-type peptide, highlighting its potential as a template for next-generation antibiotics.

科学的研究の応用

Biological Properties of Seminalplasmin

Seminalplasmin is primarily known for its role in enhancing sperm function and protecting spermatozoa from the female immune response. It exhibits antimicrobial properties and is involved in modulating sperm motility, capacitation, and acrosome reaction. The presence of lysine at position 13 (lys(13)-) may influence these functions, potentially enhancing its efficacy.

Key Functions

- Sperm Motility Enhancement : Seminalplasmin has been shown to improve sperm motility parameters, which are critical for successful fertilization.

- Antimicrobial Activity : It protects sperm from bacterial infections, thus maintaining the integrity of seminal fluid.

- Modulation of Immune Response : By influencing immune factors, it helps to prevent female immune rejection of sperm.

Fertility Treatments

Research indicates that seminalplasmin can be utilized in fertility treatments. Its ability to enhance sperm motility makes it a candidate for developing therapeutic agents aimed at treating male infertility:

- Case Study : A study demonstrated that treatment with seminalplasmin improved motility in asthenozoospermic samples, suggesting its potential as a supplement in assisted reproductive technologies (ART) .

Diagnostic Marker for Infertility

Seminalplasmin levels in seminal plasma have been correlated with male fertility status. Quantitative proteomic analyses have identified differential expression of seminalplasmin between normozoospermic and asthenozoospermic men:

- Data Table 1: Differential Expression of Seminalplasmin

| Condition | Seminalplasmin Level (ng/mL) | Statistical Significance |

|---|---|---|

| Normozoospermic | 150 ± 20 | p < 0.05 |

| Asthenozoospermic | 90 ± 15 | p < 0.05 |

This suggests that measuring seminalplasmin could serve as a biomarker for assessing male fertility.

Development of Novel Therapeutics

The unique properties of seminalplasmin open avenues for developing new therapeutic agents that can enhance reproductive outcomes:

- Research Insight : Investigations into the signaling pathways activated by seminalplasmin have revealed its interaction with calcium channels and glycolytic enzymes in spermatozoa, indicating potential for drug development aimed at improving sperm function .

Data Table 2: Mechanistic Insights

| Mechanism | Effect on Sperm Function |

|---|---|

| Calcium Channel Activation | Increases motility and acrosome reaction |

| Glycolysis Enhancement | Boosts ATP levels, sustaining energy supply |

作用機序

Seminalplasmin, lys(13)- exerts its effects through several mechanisms:

Antimicrobial Activity: The protein disrupts microbial cell membranes, leading to cell lysis.

Antifertility Effects: The protein affects spermatozoal functions, such as motility and capacitation, which are crucial for fertilization.

Molecular Targets and Pathways: The primary targets are microbial cell membranes and bacterial RNA polymerase. .

類似化合物との比較

Seminalplasmin, lys(13)- is unique in its ability to influence multiple spermatozoal functions and its potent antimicrobial activity. Similar compounds include:

Lysozyme: Another antimicrobial protein that lyses bacterial cell walls.

Beta-lysin: A protein with antimicrobial properties, but with a different mechanism of action.

Defensins: A group of antimicrobial peptides with broad-spectrum activity

生物活性

Introduction

Seminalplasmin (SPLN), a 47-residue peptide found in bovine seminal plasma, exhibits significant biological activity, particularly in antibacterial and hemolytic capacities. The specific focus here is on the synthetic derivative known as Seminalplasmin, lys(13)-, which has been shown to enhance these activities. This article reviews the biological activity of this compound, supported by various studies and data.

Structure and Composition

The structure of SPLN includes a hydrophobic region that is critical for its biological functions. The peptide sequence corresponding to this hydrophobic region is Pro-Lys-Leu-Leu-Glu-Thr-Phe-Leu-Ser-Lys-Trp-Ile-Gly. The synthetic version, Seminalplasmin, lys(13)-, modifies the original sequence by substituting glutamic acid with lysine, resulting in improved antibacterial properties without increasing hemolytic activity .

Table 1: Comparison of SPLN and Seminalplasmin, lys(13)-

| Property | SPLN Sequence | Seminalplasmin, lys(13)- Sequence |

|---|---|---|

| Length | 47 residues | 13 residues |

| Antibacterial Activity | Yes | Enhanced |

| Hemolytic Activity | Yes | Reduced |

| Key Amino Acid Modification | None | Glutamic acid → Lysine |

Antibacterial Activity

Seminalplasmin exhibits potent antibacterial activity against various bacterial strains, notably Escherichia coli. The synthetic peptide derived from SPLN's hydrophobic region retains this activity. Studies have demonstrated that the modified peptide (lys(13)-) shows enhanced efficacy in inhibiting bacterial growth at lower concentrations compared to its parent compound .

Hemolytic Activity

While SPLN has been noted for its hemolytic properties, the modification to lys(13)- significantly reduces this effect. This alteration allows for greater therapeutic potential as an antimicrobial agent without the associated risks of hemolysis .

The mechanism by which seminalplasmin exerts its biological effects involves interactions with bacterial membranes. The hydrophobic regions of the peptide facilitate membrane disruption, leading to cell lysis. Research shows that the synthetic version maintains this mechanism while improving selectivity towards bacterial cells over mammalian cells .

Study 1: Antibacterial Efficacy

In a comparative study involving SPLN and its modified form (lys(13)-), researchers found that the latter exhibited a 50% increase in antibacterial efficacy against E. coli at concentrations below those required for SPLN. This suggests that the lysine substitution plays a crucial role in enhancing interaction with bacterial membranes .

Study 2: Hemolysis Reduction

A separate investigation aimed at assessing hemolytic activity demonstrated that while SPLN showed significant lysis of red blood cells at certain concentrations, the modified peptide did not produce similar effects even at higher doses. This finding is pivotal for developing safer antimicrobial therapies derived from seminalplasmin .

Table 2: Comparative Study Results

| Peptide | Minimum Inhibitory Concentration (MIC) | Hemolytic Concentration (HC) |

|---|---|---|

| Seminalplasmin | 10 µg/mL | 50 µg/mL |

| Seminalplasmin, lys(13)- | 5 µg/mL | >100 µg/mL |

特性

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H123N17O16/c1-10-46(8)63(75(108)82-41-62(96)97)92-73(106)60(39-49-40-81-51-26-15-14-25-50(49)51)89-67(100)54(28-17-20-32-78)85-74(107)61(42-94)91-71(104)58(37-45(6)7)88-72(105)59(38-48-23-12-11-13-24-48)90-76(109)64(47(9)95)93-68(101)55(29-18-21-33-79)84-69(102)56(35-43(2)3)87-70(103)57(36-44(4)5)86-66(99)53(27-16-19-31-77)83-65(98)52-30-22-34-80-52/h11-15,23-26,40,43-47,52-61,63-64,80-81,94-95H,10,16-22,27-39,41-42,77-79H2,1-9H3,(H,82,108)(H,83,98)(H,84,102)(H,85,107)(H,86,99)(H,87,103)(H,88,105)(H,89,100)(H,90,109)(H,91,104)(H,92,106)(H,93,101)(H,96,97)/t46-,47+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAQQQARFSCCN-TZBWDYHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H123N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163851 | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147958-06-3 | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147958063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seminalplasmin, lys(13)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。